1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Overview
Description
1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other bioactive molecules .
Scientific Research Applications
1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules and complex organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
While the specific mechanism of action for 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is not mentioned in the sources, benzazepine derivatives are known to exhibit a broad spectrum of pharmacological activity . They can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
One effective approach to synthesizing 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves the use of N-acyl-N-ethylaniline. The process begins with the preparation of N-acyl-N-ethylaniline from N-ethylaniline. This intermediate is then subjected to intramolecular alkylation at the ortho position of the aromatic ring under Friedel–Crafts conditions . Another method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A similar compound with a hydrogen atom instead of an ethyl group at the nitrogen position.
3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A derivative with a bromine atom at the 3-position of the benzazepine ring.
Uniqueness
1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the nitrogen position can enhance its lipophilicity and potentially improve its pharmacokinetic properties .
Properties
IUPAC Name |
1-ethyl-4,5-dihydro-3H-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12(13)14/h3-4,6,8H,2,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDSBKHGQYOLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818752 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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